molecular formula C14H11N3OS2 B5738123 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone

Cat. No. B5738123
M. Wt: 301.4 g/mol
InChI Key: KYQQIGBTXMEVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone, also known as ANIT, is a synthetic chemical compound that has been widely used in scientific research. ANIT is a thiadiazole derivative that has been synthesized using various methods, and it has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone inhibits the transport of bile acids from the liver to the small intestine by binding to and inhibiting the function of the bile salt export pump (BSEP). BSEP is a protein that is responsible for transporting bile acids from the liver to the small intestine. By inhibiting BSEP, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone causes the accumulation of bile acids in the liver, leading to cholestasis.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone-induced cholestasis has been shown to have a variety of biochemical and physiological effects. These include an increase in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as an increase in bilirubin levels. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone-induced cholestasis also leads to the accumulation of bile acids in the liver, which can cause liver damage and inflammation.

Advantages and Limitations for Lab Experiments

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone has several advantages as a tool for studying cholestasis in animal models. It is easy to administer and has a high degree of reproducibility. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone-induced cholestasis also closely mimics the pathophysiology of human cholestasis, making it a valuable tool for developing new treatments for the condition. However, there are also some limitations to using 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone in lab experiments. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone-induced cholestasis can be variable depending on the animal model used, and it can be difficult to control the severity of the cholestasis.

Future Directions

There are several future directions for research involving 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone. One area of research is the development of new treatments for cholestasis. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone can be used as a tool for screening potential new treatments for the condition. Another area of research is the development of new animal models for studying cholestasis. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone-induced cholestasis is a useful tool, but it has limitations, and new models may provide more insights into the pathophysiology of the condition. Finally, there is a need for more research into the long-term effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone-induced cholestasis, particularly in terms of liver damage and inflammation.

Synthesis Methods

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone can be synthesized using various methods, including the reaction of 2-naphthylamine with thiosemicarbazide in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-naphthylamine with thiosemicarbazide in the presence of hydrochloric acid and sodium nitrite. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone can also be synthesized by the reaction of 2-naphthylamine with thiosemicarbazide in the presence of potassium hydroxide and carbon disulfide.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone has been widely used in scientific research as a tool to induce cholestasis in animal models. Cholestasis is a condition in which the flow of bile from the liver to the small intestine is impaired, leading to the accumulation of bile in the liver. 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone has been shown to induce cholestasis by inhibiting the transport of bile acids from the liver to the small intestine. This makes 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone a useful tool for studying the pathophysiology of cholestasis and developing new treatments for the condition.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c15-13-16-17-14(20-13)19-8-12(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQQIGBTXMEVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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